N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide is a chemical compound with a complex structure that includes a dimethylamino group attached to a cyclohexyl ring, which is further connected to another cyclohexyl ring through a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide typically involves multiple steps, starting with the preparation of the dimethylamino group and its attachment to a cyclohexyl ring. This is followed by the introduction of the carboximidamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcyclohexylamine: Shares the dimethylamino group but differs in the overall structure.
Cyclohexyldimethylamine: Similar in having a cyclohexyl ring and dimethylamino group.
Properties
CAS No. |
105878-28-2 |
---|---|
Molecular Formula |
C15H29N3 |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C15H29N3/c1-18(2)14-10-8-13(9-11-14)17-15(16)12-6-4-3-5-7-12/h12-14H,3-11H2,1-2H3,(H2,16,17) |
InChI Key |
YXDUATVRRNYEQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)N=C(C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.